2-Propenoic acid, 3-butoxy-3-oxopropyl ester

Overview

Description

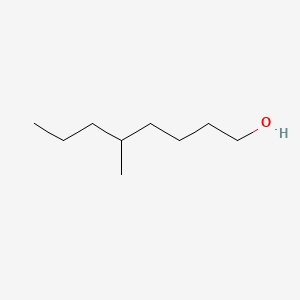

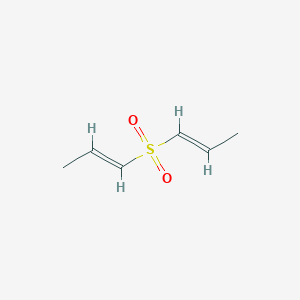

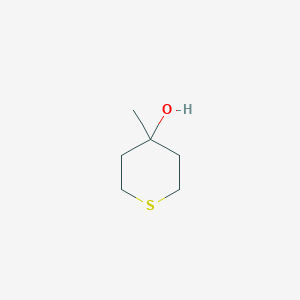

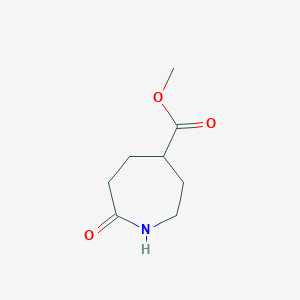

2-Propenoic acid, 3-butoxy-3-oxopropyl ester, also known as 3-Butoxy-3-oxopropyl acrylate, is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 .

Molecular Structure Analysis

The molecular structure of 2-Propenoic acid, 3-butoxy-3-oxopropyl ester consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . For a more detailed structural analysis, you may want to refer to its MOL file (39181-89-0.mol) which can provide 3D structural information .Physical And Chemical Properties Analysis

The boiling point of 2-Propenoic acid, 3-butoxy-3-oxopropyl ester is predicted to be 273.5±23.0 °C . Its density is predicted to be 1.023±0.06 g/cm3 .Scientific Research Applications

Cancer Chemoprevention

A compound closely related to 2-Propenoic acid, named 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has been identified as a promising candidate for cancer chemoprevention. Derived from Acronychia baueri Schott, this compound and its derivatives, such as the ethyl ester, have shown potential in colon and tongue cancer chemoprevention through dietary feeding in rats. These findings highlight the role of structurally related propenoic acid derivatives in the development of novel chemopreventive drugs for various types of cancer (Curini et al., 2006).

Food Packaging Safety

Another study focused on the safety of UV varnishes used in food packaging, where compounds related to 2-Propenoic acid play a significant role. The research identified non-intentionally added substances (NIAS) migrating from varnishes to food, including derivatives of 2-propenoic acid. This study underscores the importance of identifying and controlling potential contaminants in materials coming into direct contact with food, ensuring consumer safety (Canellas et al., 2019).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of 2-propenoic acid have been explored for their utility in producing various chemical structures. For instance, a simple synthesis route for (E)-3-propyl-4-oxo-2-butenoic acid esters, starting from related propenoic acid derivatives, demonstrates the versatility of these compounds in organic synthesis, offering pathways to a range of synthetically valuable esters (Bolchi et al., 2018).

Antioxidant Activity Evaluation

Cinnamic acid, a structurally related compound to 2-Propenoic acid, has been studied for its antioxidant activity. Research into cinnamic acid and its derivatives, including esterification reactions, has contributed to understanding the chemical basis of antioxidant properties and potential applications in health and disease management (Oladimeji et al., 2019).

Flexible Lithium Ion Batteries

A study on composite polymer electrolytes incorporating triethylene glycol diacetate-2-propenoic acid butyl ester (TEGDA-BA) demonstrated significant improvements in ionic conductivities and mechanical flexibility. This research indicates the potential of 2-Propenoic acid derivatives in enhancing the performance and durability of lithium-ion batteries, highlighting their role in the development of flexible energy storage solutions (Wang et al., 2015).

properties

IUPAC Name |

butyl 3-prop-2-enoyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-5-7-13-10(12)6-8-14-9(11)4-2/h4H,2-3,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLCPAAXEJBUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCOC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619595 | |

| Record name | 3-Butoxy-3-oxopropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 3-butoxy-3-oxopropyl ester | |

CAS RN |

39181-89-0 | |

| Record name | 3-Butoxy-3-oxopropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)

![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)